

Spectroscopic Profile of 2-Amino-5-phenylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B1267188

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, **2-Amino-5-phenylpentanoic acid** (also known as 5-phenylnorvaline). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. This document details available experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Molecular Structure and Spectroscopic Overview

2-Amino-5-phenylpentanoic acid is an alpha-amino acid with a pentanoic acid backbone and a terminal phenyl group. This unique structure imparts specific spectroscopic characteristics that are crucial for its unambiguous identification. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-5-phenylpentanoic acid** are summarized in the following tables. It is important to note that while experimental ^1H NMR and some mass spectrometry data are available, a complete experimental dataset for ^{13}C NMR and IR for this

specific molecule is not readily available in the public domain. Therefore, the ^{13}C NMR data includes values for a closely related compound and predicted values, and the IR data is based on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for (S)-2-Amino-5-phenylpentanoic acid.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.42-7.25	m	5H	Phenyl C-H
3.71	t	1H	α -CH
2.69	t	2H	δ -CH ₂
1.85	m	2H	β -CH ₂
1.70	m	2H	γ -CH ₂

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz.[1]

Table 2: ^{13}C NMR Spectroscopic Data.

Carbon Atom	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm) of 5-Phenylpentanoic Acid
C=O	175.0	186.77
α -C	55.0	-
β -C	32.0	28.25
γ -C	29.0	33.56
δ -C	35.0	37.59
Phenyl C (quaternary)	142.0	146.01
Phenyl C-H	128.5, 128.4, 126.0	131.36, 131.32, 128.63

Predicted data is based on standard chemical shift prediction algorithms. Experimental data for 5-Phenylpentanoic Acid is provided for comparison.[\[2\]](#)

Infrared (IR) Spectroscopy Data

A definitive experimental IR spectrum for **2-Amino-5-phenylpentanoic acid** is not readily available. However, the expected characteristic absorption bands for its functional groups are well-established.

Table 3: Expected Infrared (IR) Absorption Bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
3000-2500	Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
1610-1550	Medium-Strong	N-H bend (primary amine)
1500-1400	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (carboxylic acid)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data.

m/z	Ion	Method
194.12	[M+H] ⁺ (Calculated)	-
194.4	[M+H] ⁺ (Found)	FAB

Data obtained from synthesis and characterization of (S)-**2-amino-5-phenylpentanoic acid**.[\[1\]](#)

Predicted Fragmentation:

The primary fragmentation pathways for **2-Amino-5-phenylpentanoic acid** under electron ionization or collision-induced dissociation are expected to involve the loss of small neutral molecules from the amino acid core. Key predicted fragments include:

- Loss of H₂O: [M-H₂O]⁺
- Loss of COOH (formic acid) or CO and H₂O: [M-HCOOH]⁺
- Loss of the carboxylic acid group: [M-COOH]⁺
- Cleavage of the side chain, particularly benzylic cleavage, leading to fragments such as the tropylium ion (m/z 91).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **2-Amino-5-phenylpentanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-phenylpentanoic acid** in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.
- Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of $200\text{-}250$ ppm, and a relaxation delay of $2\text{-}5$ seconds.
 - A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid State (KBr Pellet):** Mix a small amount of the solid sample ($1\text{-}2$ mg) with approximately $100\text{-}200$ mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, $16\text{-}32$ scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

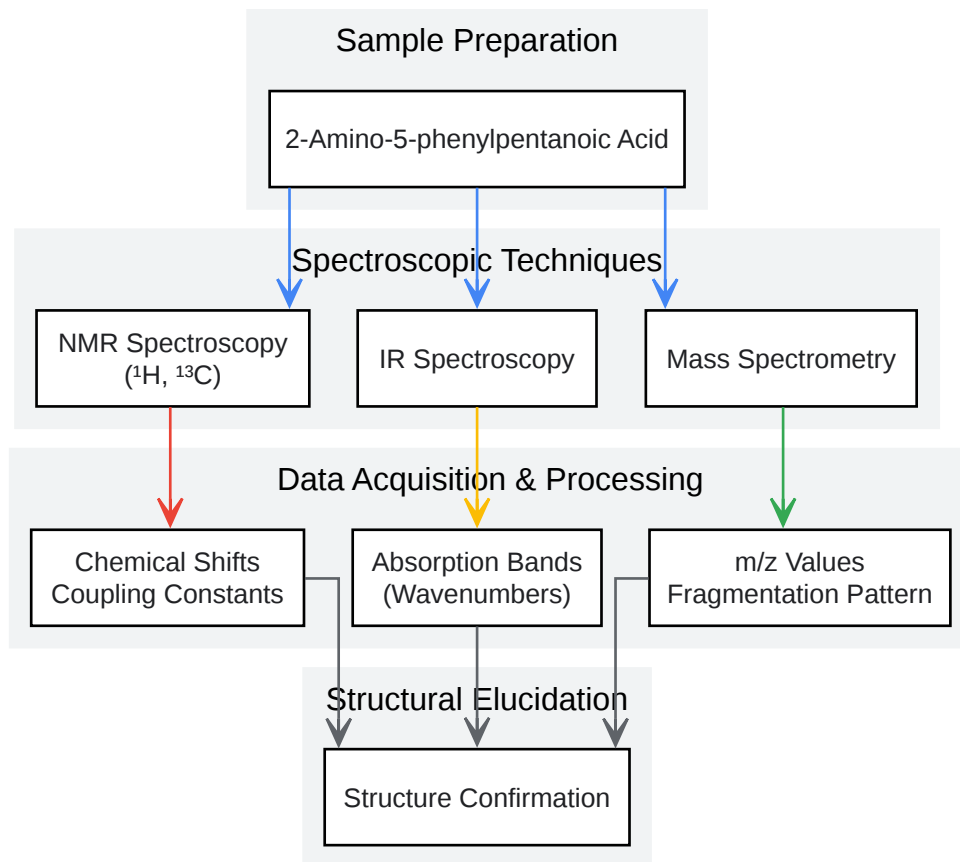
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - FAB-MS: Mix the sample with a suitable matrix (e.g., glycerol) on the FAB probe tip. Bombard the sample with a high-energy beam of neutral atoms (e.g., Xenon).
 - Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Processing: The resulting mass spectrum displays relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the molecular structure of **2-Amino-5-phenylpentanoic acid** and a general workflow for its spectroscopic analysis.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of **2-Amino-5-phenylpentanoic acid**.

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